Conjugated Diene UV Absorption: Clear Spectroscopic Distinction from Non-Conjugated α-Linolenic Acid
The (9Z,11E,14Z) configuration creates a conjugated diene chromophore that absorbs strongly at 231–234 nm, whereas the all-cis non-conjugated isomer α-linolenic acid (9Z,12Z,15Z) exhibits negligible absorbance above 210 nm [1]. This difference enables unambiguous identification and quantification in complex lipid mixtures and is a critical quality attribute for purity assessment.
| Evidence Dimension | UV absorption (conjugated diene detection) |
|---|---|
| Target Compound Data | λmax ~234 nm (ε ~ 25,000 M⁻¹cm⁻¹, based on conjugated diene models) |
| Comparator Or Baseline | α-Linolenic acid (9Z,12Z,15Z): no absorption above 210 nm |
| Quantified Difference | Absence of the 234 nm band in non-conjugated isomers provides a binary (presence/absence) spectroscopic marker. |
| Conditions | UV spectrophotometry in ethanol or hexane; class-level inference based on well-established conjugated diene optical properties. |
Why This Matters
Procurement of the correct isomer can be verified rapidly by UV spectroscopy, reducing the risk of misidentification and experimental failure.
- [1] Christie, W. W. & Han, X. (2010). Lipid Analysis – Isolation, Separation, Identification and Lipidomic Analysis (4th ed.). Oily Press. (Conjugated diene UV absorbance). View Source
